![molecular formula C27H30N2O6 B10959625 3-hydroxy-5-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-4-[(3-methoxyphenyl)carbonyl]-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10959625.png)
3-hydroxy-5-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-4-[(3-methoxyphenyl)carbonyl]-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- この化合物は、独自の構造を持つ複雑な有機分子です。ピロール-2-オン環系と様々な官能基を組み合わせています。
- 名前自体が、ヒドロキシ、メトキシ、モルホリン、カルボニル基などの置換基に関する情報を提供しています。
- その興味深い構造と潜在的な生物活性により、医薬品化学における可能性を秘めています。
合成方法
合成経路:
反応条件:
工業生産:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ALLYL-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:
-
Formation of the Pyrrol-2-One Core:
- The pyrrol-2-one core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative or a diketone.
- Reaction conditions may include the use of a strong acid or base as a catalyst, along with heating to promote cyclization.
化学反応の分析
反応の種類:
一般的な試薬と条件:
主な生成物:
科学研究への応用
医薬品化学:
ケミカルバイオロジー:
科学的研究の応用
1-ALLYL-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications, including:
-
Medicinal Chemistry:
- This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
- It may exhibit potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
-
Material Science:
- The unique structure of this compound makes it a potential candidate for the development of novel materials with specific properties, such as conductivity or optical activity.
- It can be used as a building block for the synthesis of polymers or other advanced materials.
-
Biological Research:
- This compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
- It may serve as a tool for investigating cellular pathways and mechanisms of action.
-
Industrial Applications:
- The compound can be used in the synthesis of specialty chemicals or intermediates for various industrial processes.
- It may find applications in the production of agrochemicals, dyes, or other fine chemicals.
作用機序
標的と経路:
類似化合物の比較
類似化合物:
この化合物の特性と潜在的な用途を完全に理解するためには、さらなる研究と実験的検証が不可欠であることを忘れないでください。
類似化合物との比較
1-ALLYL-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
-
1-ALLYL-4-HYDROXY-3-METHOXYBENZENE:
- This compound shares the allyl, hydroxy, and methoxy groups but lacks the pyrrol-2-one core and the benzoyl and morpholinomethyl groups.
- It may exhibit different chemical reactivity and biological activity compared to the target compound.
-
3-HYDROXY-4-(3-METHOXYBENZOYL)-5-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE:
- This compound lacks the allyl group but retains the other functional groups present in the target compound.
- It may have similar chemical properties but different biological activities due to the absence of the allyl group.
-
4-(3-METHOXYBENZOYL)-5-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE:
- This compound lacks both the allyl and hydroxy groups, which may significantly alter its chemical and biological properties.
- It may serve as a useful comparison to understand the role of the allyl and hydroxy groups in the target compound’s activity.
特性
分子式 |
C27H30N2O6 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1-prop-2-enylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H30N2O6/c1-4-10-29-24(18-8-9-22(34-3)20(15-18)17-28-11-13-35-14-12-28)23(26(31)27(29)32)25(30)19-6-5-7-21(16-19)33-2/h4-9,15-16,24,30H,1,10-14,17H2,2-3H3/b25-23+ |
InChIキー |
BDDAUABMJBHMAU-WJTDDFOZSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CC=C)CN4CCOCC4 |
正規SMILES |
COC1=C(C=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CC=C)CN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


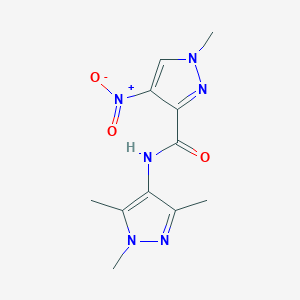
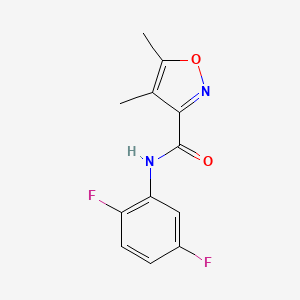
![1-{1-hydroxy-3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one](/img/structure/B10959555.png)
![2-{5-[(4-Bromo-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10959562.png)
![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10959572.png)
![4-bromo-1-ethyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10959587.png)
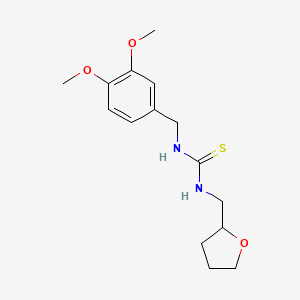
![N-(3-chloro-2-methylphenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10959602.png)
![N-phenethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959607.png)
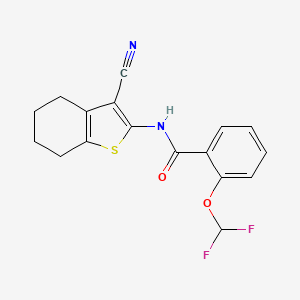
![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(2-methylpiperidin-1-yl)methanone](/img/structure/B10959616.png)
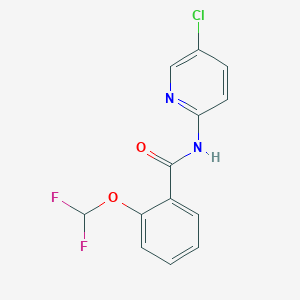
![(1Z)-N'-{[(4-fluorophenyl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B10959623.png)
![N'-{[(4-methoxyphenyl)carbonyl]oxy}pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10959626.png)
